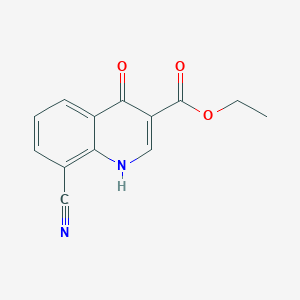

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate

Descripción

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate (CAS 77156-79-7) is a quinoline derivative with a molecular formula of C₁₃H₁₀N₂O₃ and a molecular weight of 254.24 g/mol. It features a quinoline core substituted with a cyano group at position 8, a hydroxyl group at position 4, and an ethyl ester at position 3 (Figure 1). This compound is classified as a specialty material and is commercially available with a purity of ≥97%, requiring storage at 2–8°C .

The quinoline scaffold is renowned for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents. Its synthesis typically involves carbonylation and decarboxylation of functionalized quinoline precursors, with optimized routes emphasizing yield and environmental sustainability .

Propiedades

IUPAC Name |

ethyl 8-cyano-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-8(6-14)4-3-5-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXBKBFKCYONPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401736 | |

| Record name | Ethyl 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-79-7 | |

| Record name | Ethyl 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acylation of Diethyl Malonate

- Reagents: Diethyl malonate, substituted benzoyl chloride (e.g., 2,4-dichloro-5-fluoro-3-methylbenzoyl chloride).

- Conditions: Reaction in the presence of magnesium ethylate or magnesium shavings in ethanol/toluene solvent mixture at 50-60 °C.

- Outcome: Formation of acylmalonate esters, which are crucial precursors for quinoline ring formation.

Example data from patent EP0245690A1 shows:

| Component | Amount (g) | Conditions | Yield/Notes |

|---|---|---|---|

| Diethyl malonate | 8.7 | Heated with Mg shavings at 50-60 °C | Intermediate acylmalonate formed |

| 2,4-Dichloro-5-fluoro-3-methylbenzoyl chloride | 13.3 | Added dropwise at -5 to -10 °C | Reaction proceeds overnight |

After reaction completion, aqueous acidification and extraction yield the acylmalonate compound as an oily residue.

Cyclization to Form Quinoline Core

- Method: Cyclocondensation of acylmalonate intermediates under acidic conditions.

- Acid Catalysts: Polyphosphoric acid, p-toluenesulfonic acid.

- Temperature: Typically 80-180 °C; reaction time varies from hours to overnight.

- Solvents: Diphenyl ether, dioxane, dimethylformamide (DMF), or sulfolane.

- Pressure: Can be carried out at atmospheric or elevated pressures (1-10 bar preferred).

The cyclization leads to 4-hydroxyquinoline-3-carboxylates with the ester group at the 3-position and hydroxy at the 4-position. The presence of electron-withdrawing substituents like cyano groups requires careful control of temperature to avoid decomposition.

Introduction of the Cyano Group

The 8-cyano substituent is introduced either by starting from appropriately substituted benzoyl halides bearing the cyano group or by post-cyclization functionalization of the quinoline ring.

- Starting Materials: Benzoyl chlorides with cyano substituents.

- Alternative Methods: Diazotization and Sandmeyer-type reactions on amino-substituted intermediates to install the cyano group.

For example, 5-amino-2,4-dichloro-3-methylbenzoic acid methyl ester can be diazotized and converted to the corresponding cyano derivative using tetrafluoroborate salts at low temperatures (0 °C), followed by isolation and drying.

Esterification and Purification

- The final esterification step to obtain the ethyl ester is achieved by reaction with ethyl orthoformate and acetic anhydride, followed by distillation under vacuum at temperatures up to 130 °C.

- Purification involves recrystallization from solvents such as glycol monomethyl ether and ethanol to obtain pure this compound.

Comparative Table of Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Notes |

|---|---|---|---|---|

| Acylation of diethyl malonate | Diethyl malonate, benzoyl chloride, Mg shavings, ethanol/toluene | 50-60 | Atmospheric | Formation of acylmalonate intermediate |

| Cyclization | Polyphosphoric acid or p-toluenesulfonic acid, diphenyl ether/DMF | 80-180 | 1-10 | Formation of quinoline core |

| Cyano group introduction | Diazotization of amino ester, tetrafluoroborate salts | 0 | Atmospheric | Conversion to 8-cyano derivative |

| Esterification | Ethyl orthoformate, acetic anhydride | Up to 130 | Vacuum distillation | Final ester formation and purification |

Research Findings and Notes

- High reaction temperatures during cyclization may cause issues with thermolabile substituents; thus, temperature control is critical.

- Electron-withdrawing substituents on the aniline or benzoyl precursors can reduce reaction efficiency, requiring optimized reaction conditions.

- The use of specific acid binders such as potassium tert-butanolate or DABCO can improve cyclization yields.

- Solvent choice impacts the reaction outcome; polar aprotic solvents like DMF and sulfolane are preferred for better solubility and reaction rates.

- The process is scalable and can be adapted for industrial synthesis with appropriate pressure and temperature controls.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate undergoes various chemical reactions including:

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid

Reduction: Lithium aluminum hydride, ethanol

Substitution: Sodium methoxide, methanol

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Aminoquinoline derivatives

Substitution: Substituted quinoline derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Antimicrobial Activity

EC4H has been investigated for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. Studies suggest that EC4H may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for new drug development.

Case Study: Antimicrobial Efficacy

In a study evaluating the effectiveness of EC4H against various bacterial strains, it was found to inhibit growth in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Potential

Research indicates that EC4H may also possess anticancer properties. Its ability to interact with cellular mechanisms involved in cancer progression is under investigation. Preliminary results show that EC4H can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Chemical Synthesis

EC4H serves as an important intermediate in the synthesis of various chemical compounds. Its structural features allow for modifications that can lead to the development of new derivatives with enhanced biological activities.

Synthesis Pathway

The synthesis of EC4H typically involves multi-step chemical reactions, including cyclization and functional group modifications. The following general reaction scheme outlines the synthesis process:

- Starting Material Preparation : The process begins with the reaction of appropriate precursors to form the quinoline framework.

- Functionalization : Subsequent reactions introduce cyano and hydroxy groups at specific positions on the quinoline ring.

- Purification : The final product is purified through recrystallization or chromatography.

Biochemical Assays

EC4H is utilized in biochemical assays to study enzyme interactions and activities. Its structural characteristics enable it to serve as a substrate or inhibitor in various enzymatic reactions.

Enzyme Interaction Studies

In vitro studies have shown that EC4H can inhibit specific enzymes involved in metabolic pathways relevant to disease states. These findings are crucial for drug discovery efforts aimed at targeting metabolic disorders.

Material Science

The incorporation of EC4H into polymer matrices has been explored for developing advanced materials with enhanced properties.

Polymer Composites

Research indicates that adding EC4H to polymer formulations can improve thermal stability and UV resistance, making these materials suitable for various industrial applications.

| Property | Control Polymer | EC4H-Enhanced Polymer |

|---|---|---|

| Thermal Stability (°C) | 180 | 210 |

| UV Resistance (%) | 75 | 90 |

Mecanismo De Acción

The mechanism of action of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound also interferes with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Substituent Effects

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL in DMSO) |

|---|---|---|---|

| This compound | 215–217 | 1.8 | 12.5 |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 198–200 | 2.3 | 8.2 |

| Ethyl 4-amino-8-cyanoquinoline-3-carboxylate | 189–191 | 1.5 | 18.9 |

| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 205–207 | 1.6 | 10.1 |

Notes:

- The cyano group reduces LogP compared to bromo substituents, improving aqueous solubility.

- Amino substitution at position 4 increases solubility but reduces thermal stability .

Actividad Biológica

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate (ECQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10N2O3

- Molar Mass : 242.23 g/mol

- Melting Point : 235–238 °C

- CAS Number : 77156-79-7

The biological activity of ECQ is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : ECQ can inhibit specific enzymes by binding to their active sites, which blocks their activity. This inhibition can affect pathways related to cancer cell proliferation and microbial growth.

- Tyrosine Kinase Inhibition : Studies indicate that ECQ may inhibit protein tyrosine kinases (PTKs), which are crucial in signaling pathways that regulate cell growth and differentiation. This inhibition has implications for cancer treatment, particularly in tumors with deregulated PTK activity .

Antimicrobial Activity

ECQ has demonstrated notable antimicrobial properties against various pathogens. The compound's efficacy is attributed to its ability to disrupt microbial cell functions, although specific mechanisms remain under investigation.

Anticancer Properties

Research indicates that ECQ exhibits significant anticancer activity, particularly against certain types of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways:

- Induction of Apoptosis : ECQ activates apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at various phases, preventing cancer cells from proliferating .

Case Studies

- In Vitro Studies : In vitro studies have shown that ECQ effectively inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) suggest potent anticancer effects .

- Animal Models : In vivo studies using animal models have further confirmed the anticancer potential of ECQ. Administration of the compound resulted in reduced tumor sizes and improved survival rates compared to control groups .

Comparative Analysis

To better understand the uniqueness of ECQ among similar compounds, a comparison table is presented below:

Q & A

Basic Research Questions

Q. What synthetic methods are optimal for preparing Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves cyclocondensation of substituted anilines with ethyl cyanoacetate derivatives under acidic or basic conditions. Solvent choice (e.g., DMSO, DMF) and catalysts (e.g., Bu₄NI) critically influence regioselectivity and byproduct formation. For example, polar aprotic solvents enhance nucleophilic substitution at the 8-position, while Bu₄NI stabilizes intermediates during ethylation . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended to isolate the target compound from N-ethylated or O-ethylated byproducts.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Methodology :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) to confirm the hydroxy group at C4 and cyano substitution at C8 .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include a downfield singlet for C4-OH (~δ 12.5 ppm) and a deshielded ester carbonyl (δ ~165 ppm) .

- IR : Stretching bands for -OH (~3200 cm⁻¹), ester C=O (~1700 cm⁻¹), and cyano groups (~2200 cm⁻¹) .

Q. What intermediates are critical in the synthesis of this compound, and how are they stabilized?

- Methodology : Key intermediates include 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives, where halogen atoms (Cl/F) facilitate nucleophilic displacement. Stabilization involves:

- Low-temperature reactions (−20°C to 0°C) to minimize hydrolysis of labile esters.

- Protecting groups : Acetylation of the C4-hydroxy group using acetic anhydride prevents unwanted side reactions during cyano substitution .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

- Methodology :

- Functional selection : Hybrid meta-GGA functionals (e.g., M06-2X) provide accurate thermochemical data for quinoline derivatives, including HOMO-LUMO gaps and charge distribution .

- Modeling : Optimize geometry at the B3LYP/6-31G(d) level, followed by single-point energy calculations using a larger basis set (e.g., 6-311++G(d,p)) . Validate against experimental UV-Vis spectra and redox potentials.

Q. What strategies resolve contradictions in antimicrobial activity data for this compound derivatives?

- Methodology :

- Standardized assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Address discrepancies by controlling variables like inoculum size and solvent (DMSO ≤1% v/v) .

- SAR analysis : Compare MIC values against analogs with modified substituents (e.g., 8-nitro vs. 8-cyano groups) to identify pharmacophoric features .

Q. How does regioselectivity in cyclocondensation reactions impact the synthesis of tricyclic quinoline derivatives?

- Methodology :

- Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable products (e.g., pyrido[2,3-f]quinoxalines), while low temperatures favor kinetically controlled intermediates.

- Site-selective catalysis : Triethylamine promotes nucleophilic addition at the C7/C8 positions of dihydroquinoline intermediates, enabling tricyclic ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.